molecular formula C22H20N2OS B284870 5-(3,4-dimethylphenyl)-3-(2-methylbenzyl)thieno[2,3-d]pyrimidin-4(3H)-one

5-(3,4-dimethylphenyl)-3-(2-methylbenzyl)thieno[2,3-d]pyrimidin-4(3H)-one

Cat. No.: B284870
M. Wt: 360.5 g/mol
InChI Key: LNVBYERVGQMRFF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-(3,4-dimethylphenyl)-3-(2-methylbenzyl)thieno[2,3-d]pyrimidin-4(3H)-one, also known as DMPT, is a novel compound with potential applications in scientific research. DMPT is a thienopyrimidine derivative that has been synthesized using various methods and has shown promise in its mechanism of action and biochemical and physiological effects.

Mechanism of Action

5-(3,4-dimethylphenyl)-3-(2-methylbenzyl)thieno[2,3-d]pyrimidin-4(3H)-one exerts its anti-cancer effects by inhibiting the activity of the protein kinase CK2, which is involved in cell proliferation and survival. This compound has been shown to inhibit the activity of CK2 by binding to the ATP-binding site of the protein kinase. In addition, this compound has been shown to induce the expression of the tumor suppressor protein p53, which plays a key role in regulating cell growth and apoptosis.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. In addition to its anti-cancer and anti-inflammatory properties, this compound has been shown to inhibit the activity of the enzyme acetylcholinesterase, which plays a key role in the transmission of nerve impulses. This compound has also been shown to inhibit the activity of the enzyme xanthine oxidase, which is involved in the production of reactive oxygen species.

Advantages and Limitations for Lab Experiments

5-(3,4-dimethylphenyl)-3-(2-methylbenzyl)thieno[2,3-d]pyrimidin-4(3H)-one has several advantages for lab experiments, including its high potency and selectivity for CK2 inhibition. This compound is also relatively easy to synthesize and can be obtained in large quantities. However, this compound has some limitations, including its low solubility in water and its potential toxicity at high concentrations.

Future Directions

There are several future directions for the study of 5-(3,4-dimethylphenyl)-3-(2-methylbenzyl)thieno[2,3-d]pyrimidin-4(3H)-one. One potential direction is to investigate the potential of this compound in combination with other anti-cancer agents, such as chemotherapy drugs or other protein kinase inhibitors. Another direction is to investigate the potential of this compound in the treatment of other diseases, such as neurodegenerative diseases or autoimmune diseases. Finally, further studies are needed to investigate the safety and toxicity of this compound in animal models and in clinical trials.

Synthesis Methods

5-(3,4-dimethylphenyl)-3-(2-methylbenzyl)thieno[2,3-d]pyrimidin-4(3H)-one can be synthesized using various methods, including the condensation of 2-methylbenzylamine and 3,4-dimethylbenzaldehyde in the presence of sulfur and a catalytic amount of piperidine. Another method involves the reaction of 2-methylbenzylamine with 3,4-dimethylbenzoyl chloride in the presence of triethylamine and pyridine. The synthesis of this compound has also been achieved using a one-pot reaction involving the reaction of 2-methylbenzylamine, 3,4-dimethylbenzaldehyde, and thiourea in the presence of piperidine.

Scientific Research Applications

5-(3,4-dimethylphenyl)-3-(2-methylbenzyl)thieno[2,3-d]pyrimidin-4(3H)-one has potential applications in scientific research, particularly in the field of cancer research. Studies have shown that this compound has anti-cancer properties and can inhibit the growth of various cancer cell lines. This compound has also been shown to induce apoptosis and inhibit angiogenesis in cancer cells. In addition, this compound has potential applications in the treatment of inflammatory diseases, as it has been shown to inhibit the production of pro-inflammatory cytokines.

Properties

Molecular Formula

C22H20N2OS

Molecular Weight

360.5 g/mol

IUPAC Name

5-(3,4-dimethylphenyl)-3-[(2-methylphenyl)methyl]thieno[2,3-d]pyrimidin-4-one

InChI

InChI=1S/C22H20N2OS/c1-14-8-9-17(10-16(14)3)19-12-26-21-20(19)22(25)24(13-23-21)11-18-7-5-4-6-15(18)2/h4-10,12-13H,11H2,1-3H3

InChI Key

LNVBYERVGQMRFF-UHFFFAOYSA-N

SMILES

CC1=C(C=C(C=C1)C2=CSC3=C2C(=O)N(C=N3)CC4=CC=CC=C4C)C

Canonical SMILES

CC1=C(C=C(C=C1)C2=CSC3=C2C(=O)N(C=N3)CC4=CC=CC=C4C)C

Origin of Product

United States

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